2-(Diethylamino)-8-phenyl-4H-1-benzopyran-4-one
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Overview
Description
2-(Diethylamino)-8-phenyl-4H-1-benzopyran-4-one is a chemical compound known for its diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzopyran ring system substituted with diethylamino and phenyl groups. Its chemical properties make it a valuable compound for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Diethylamino)-8-phenyl-4H-1-benzopyran-4-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method includes the reaction of 2-hydroxyacetophenone with diethylamine and benzaldehyde in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(Diethylamino)-8-phenyl-4H-1-benzopyran-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where one of its substituents is replaced by another group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of specific substituents with new groups.
Scientific Research Applications
2-(Diethylamino)-8-phenyl-4H-1-benzopyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs and treatments.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(Diethylamino)-8-phenyl-4H-1-benzopyran-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)-5-(N,N-diethylamino) phenol
- 2-(1,3-Benzoxazol-2-yl)-5-(N,N-diethylamino) phenol
- 2-(1,3-Benzothiazol-2-yl)-5-(N,N-diethylamino) phenol
Uniqueness
2-(Diethylamino)-8-phenyl-4H-1-benzopyran-4-one is unique due to its specific substitution pattern and the presence of both diethylamino and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
83767-04-8 |
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Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-(diethylamino)-8-phenylchromen-4-one |
InChI |
InChI=1S/C19H19NO2/c1-3-20(4-2)18-13-17(21)16-12-8-11-15(19(16)22-18)14-9-6-5-7-10-14/h5-13H,3-4H2,1-2H3 |
InChI Key |
LBNZTBORISGFRH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC(=O)C2=C(O1)C(=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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